molecular formula C6H8N2O2 B6235015 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde CAS No. 1781910-38-0

4-(methoxymethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B6235015
CAS RN: 1781910-38-0
M. Wt: 140.1
InChI Key:
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Description

4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde (4-MMC) is an important compound in the field of organic chemistry. It is a heterocyclic compound that is used in the synthesis of various medicines, fragrances, and other products. 4-MMC is also known as 4-methyl-2-imidazolecarbaldehyde and is commonly used in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. 4-MMC is also used in the synthesis of fragrances and flavorings, as well as in the production of cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-MMC is not fully understood. However, it is believed that 4-MMC is able to bind to certain receptors in the body, which can then cause a variety of biochemical and physiological effects. For example, 4-MMC has been shown to bind to the dopamine D2 receptor, which can lead to an increase in dopamine levels in the brain. 4-MMC has also been shown to bind to the serotonin 5-HT2A receptor, which can lead to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
4-MMC has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness, improved memory, and improved mood. 4-MMC has also been shown to increase serotonin levels in the brain, which can lead to improved sleep, improved concentration, and improved mood. In addition, 4-MMC has been shown to increase the activity of certain enzymes, which can lead to increased energy levels.

Advantages and Limitations for Lab Experiments

The use of 4-MMC in laboratory experiments has several advantages. 4-MMC is relatively inexpensive and easy to obtain, and it is a relatively stable compound. In addition, 4-MMC has a wide range of biochemical and physiological effects, making it an ideal compound for use in scientific research. However, there are some limitations to using 4-MMC in laboratory experiments. For example, 4-MMC is a relatively new compound, and its effects are not yet fully understood. Additionally, 4-MMC can be toxic in high doses, and it can interact with other drugs and chemicals, so it must be used with caution.

Future Directions

There are a number of potential future directions for research on 4-MMC. For example, researchers could continue to explore the biochemical and physiological effects of 4-MMC, as well as its potential therapeutic applications. Additionally, researchers could investigate the potential toxic effects of 4-MMC, as well as its potential interactions with other drugs and chemicals. Finally, researchers could continue to explore the structure and function of 4-MMC, as well as its potential uses in the synthesis of new drugs and other products.

Synthesis Methods

4-MMC is synthesized by a number of methods. The most common method is the condensation of methyl imidazole and methyl formaldehyde in the presence of an acid catalyst. This reaction produces 4-methyl-2-imidazolecarbaldehyde. Other methods of synthesis include the reaction of methyl imidazole with acetaldehyde, the reaction of methyl imidazole with ethylene glycol, and the reaction of methyl imidazole with acetic anhydride.

Scientific Research Applications

4-MMC is widely used in scientific research. It is used in the synthesis of various drugs, fragrances, and other products. It is also used in the study of enzymes, hormones, and other biochemical processes. 4-MMC is also used in the study of the structure and function of proteins, and in the study of the structure and function of DNA. In addition, 4-MMC is used in the study of cell signaling pathways and in the study of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde involves the reaction of 2-methylimidazole with paraformaldehyde in the presence of methanol and hydrochloric acid to form 4-(methoxymethyl)-1-methylimidazole. This intermediate is then oxidized with potassium permanganate to yield the desired product, 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde.", "Starting Materials": [ "2-methylimidazole", "paraformaldehyde", "methanol", "hydrochloric acid", "potassium permanganate" ], "Reaction": [ "Step 1: Mix 2-methylimidazole, paraformaldehyde, methanol, and hydrochloric acid in a reaction flask.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Wash the solid with methanol and dry it under vacuum to obtain 4-(methoxymethyl)-1-methylimidazole.", "Step 5: Dissolve 4-(methoxymethyl)-1-methylimidazole in water and add potassium permanganate.", "Step 6: Stir the mixture at room temperature for several hours.", "Step 7: Filter the resulting solid and wash it with water.", "Step 8: Dry the solid under vacuum to obtain 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde." ] }

CAS RN

1781910-38-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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